6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-10(15)17-6-16-9/h1-6H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOINQYYSWSJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Amino-6-chloropyrimidine
The foundational step involves converting 4,6-dichloropyrimidine to 4-amino-6-chloropyrimidine through controlled ammonolysis. This reaction replaces one chlorine atom with an amine group while preserving the reactivity of the remaining chlorine for subsequent functionalization.
Key Conditions and Outcomes (Adapted from Patent CN102516182B):
| Parameter | Optimal Range | Yield (%) | Purity (HPLC, Area%) |
|---|---|---|---|
| Temperature | 50–60°C | 89–92 | >99.3 |
| Ammonia:Molar Ratio | 1:4–6 | – | – |
| Reaction Time | Until [Starting Material] ≤0.1% | – | – |
Procedure :
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4,6-Dichloropyrimidine is suspended in water and heated to 50–60°C.
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Ammonia gas is introduced under atmospheric pressure, maintaining rigorous temperature control to suppress dimerization byproducts (e.g., bis-pyrimidine impurities).
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The reaction is monitored via HPLC until residual 4,6-dichloropyrimidine falls below 0.1%.
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Crystallization at 4°C followed by vacuum drying yields 4-amino-6-chloropyrimidine with >99% purity.
Suzuki-Miyaura Coupling for Aryl Group Introduction
The second step attaches the 4-(trifluoromethyl)phenyl group to the pyrimidine core via a palladium-catalyzed cross-coupling reaction. This step leverages the retained chlorine at position 6, which exhibits sufficient reactivity for aryl boronic acid partners.
Representative Reaction Conditions :
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | Na₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80–100°C (Reflux) |
| Reaction Time | 12–24 hours |
Procedure :
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4-Amino-6-chloropyrimidine, 4-(trifluoromethyl)phenylboronic acid, and base are combined in a degassed solvent system.
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The catalyst is added under inert atmosphere, and the mixture is heated to reflux.
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Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine.
Yield Optimization Data :
| Catalyst System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 68 | 97 |
| PdCl₂(dppf) | Toluene/EtOH | 75 | 98 |
| Pd(OAc)₂/XPhos | DMF | 82 | 99 |
The use of bulky phosphine ligands (e.g., XPhos) enhances catalytic activity, particularly for electron-deficient aryl boronic acids.
Alternative Pathway: One-Pot Cyclocondensation
While less common, the pyrimidine ring can be constructed de novo using precursors bearing pre-installed substituents. This method employs a cyclocondensation strategy but faces challenges in regioselectivity.
Biginelli-Type Reaction with Modified Substrates
A hypothetical route involves reacting a trifluoromethylphenyl-containing β-keto ester with guanidine hydrochloride under acidic conditions. However, this approach often yields dihydropyrimidinones, necessitating additional oxidation steps to aromatize the ring.
Limitations :
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Low regiocontrol for the 4-amino and 6-aryl positions.
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Requires harsh oxidation (e.g., MnO₂ or DDQ), reducing overall yield.
Critical Analysis of Methodologies
Impurity Profiling and Mitigation
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Ammonolysis Step : Elevated temperatures (>60°C) promote dimerization, generating bis-pyrimidine impurities (e.g., 4,4'-diamino-6,6'-bipyrimidine). Controlled cooling and stoichiometric ammonia minimize this side reaction.
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Suzuki Coupling : Homocoupling of the boronic acid (forming biaryl byproducts) is suppressed by degassing solvents and maintaining a 1:1 molar ratio of pyrimidine to boronic acid.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring facilitates nucleophilic substitution at positions activated by electron-withdrawing groups. For example:
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Position 2 substitution : Electrochemical cross-coupling with aryl halides using nickel catalysis under reductive conditions yields 4-amino-6-arylpyrimidines (Table 1). This method employs a sacrificial iron anode and NiBr₂(bpy) catalyst in DMF at room temperature .
Table 1: Cross-Coupling Reactions of 4-Amino-6-Chloropyrimidine Derivatives
| Aryl Halide | Product Yield (%) | Conditions |
|---|---|---|
| 4-Bromotoluene | 85 | NiBr₂(bpy), Fe anode, DMF, 0.2 A |
| 3-Iodoanisole | 78 | NiBr₂(bpy), Fe anode, DMF, 0.2 A |
| 2-Bromothiophene | 92 | NiBr₂(bpy), Fe anode, DMF, 0.2 A |
Data adapted from electrochemical studies .
Alkylation and Acylation of the Amino Group
The primary amine at position 4 undergoes alkylation or acylation under mild conditions:
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N-Alkylation : Reaction with alkyl iodides in acetone under reflux with K₂CO₃ yields N-alkylated derivatives (e.g., methyl, benzyl) .
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N-Acylation : Treatment with acyl chlorides forms stable amides. For example, benzoylation produces 4-benzamido derivatives in >90% yield .
Key Conditions :
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Solvent: Acetone or DMF
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Base: K₂CO₃ or Et₃N
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Temperature: 60–80°C
Functionalization via Cross-Coupling
The pyrimidine core participates in palladium-catalyzed coupling reactions:
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Suzuki-Miyaura Coupling : Position 2 bromine reacts with arylboronic acids to form biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid yields 2-(4-methoxyphenyl)pyrimidines in 75–88% yield .
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Buchwald-Hartwig Amination : Introduces secondary amines at position 2 using Pd(OAc)₂/Xantphos catalyst .
Electrophilic Substitution
The trifluoromethylphenyl group directs electrophilic substitution to the meta position on the benzene ring. Halogenation (Cl₂/FeCl₃) or nitration (HNO₃/H₂SO₄) occurs selectively at the 3-position of the aryl substituent .
Scientific Research Applications
Pharmaceutical Development
6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine serves as an essential intermediate in the synthesis of numerous bioactive compounds. Its applications in drug development include:
- Antiviral and Anticancer Agents : The compound has been noted for its role in synthesizing antiviral and anticancer drugs, enhancing therapeutic options against various diseases. For instance, it has been utilized in the development of CDC42 inhibitors, which are promising candidates for cancer treatment due to their ability to disrupt cancer cell proliferation and survival pathways .
- Enzyme Inhibitors : Research has demonstrated its efficacy as a scaffold for developing enzyme inhibitors. The compound's structure allows for modifications that can optimize binding affinity and selectivity towards specific targets, making it valuable in drug design .
Agricultural Chemistry
In agricultural chemistry, this compound is employed in the formulation of agrochemicals:
- Herbicides and Fungicides : The compound contributes to the development of novel herbicides and fungicides that improve crop protection and yield. Its trifluoromethyl group enhances biological activity and selectivity towards target pests while minimizing environmental impact .
Material Science
The compound is also significant in material science applications:
- Specialized Polymers and Coatings : this compound is utilized in creating specialized polymers that exhibit enhanced durability and resistance to environmental factors. This is particularly important in applications requiring long-lasting materials .
Biochemical Research
In biochemical research, the compound plays a role in studying complex biological processes:
- Receptor Interactions : It aids researchers in understanding receptor interactions by serving as a model for studying binding mechanisms and affinities in various biological systems .
Fluorine Chemistry
The unique properties imparted by the trifluoromethyl group make this compound valuable in fluorine chemistry:
- Synthesis of Fluorinated Compounds : The trifluoromethyl moiety allows for the creation of novel fluorinated compounds that are crucial in high-performance applications across multiple industries, including pharmaceuticals and agrochemicals .
Data Table: Summary of Applications
Case Study 1: CDC42 Inhibitors
Research highlighted the potential of this compound derivatives as CDC42 inhibitors. These compounds demonstrated significant antiproliferative activity against melanoma cell lines, showcasing their therapeutic promise in cancer treatment .
Case Study 2: Agrochemical Formulation
A study on the formulation of new herbicides revealed that introducing the trifluoromethyl group significantly enhanced the efficacy of certain herbicidal agents derived from pyrimidine structures. This led to improved selectivity and reduced toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1491938-23-8
- Molecular Formula : C₁₁H₈F₃N₃
- Molecular Weight : 239.20 g/mol
- Storage : Requires protection from light, inert atmosphere, and room temperature .
Structural Features :
- Core pyrimidine ring substituted at the 4-position with an amine group and at the 6-position with a 4-(trifluoromethyl)phenyl group.
- The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it advantageous in drug design.
Substituent Variations on the Pyrimidine Core
Compound 1 : 6-(Trifluoromethyl)pyrimidin-4-amine (CAS 672-41-3)
- Key Differences : Lacks the 4-(trifluoromethyl)phenyl substituent; trifluoromethyl group is directly attached to the pyrimidine ring.
Compound 2 : 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine (CAS 85730-36-5)
- Key Differences : Chlorine atom at the 2-position introduces an electron-withdrawing effect.
- Impact : May increase reactivity in nucleophilic substitution reactions compared to the target compound’s unsubstituted 2-position .
Compound 3 : 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 866648-53-5)
- Key Differences : Dimethylamine at the 4-position and chlorine at the 6-position.
- Impact: Enhanced solubility due to the dimethylamino group but reduced metabolic stability .
Bioactive Derivatives with Trifluoromethyl Groups
Compound 4 : 5-(Trifluoromethyl)-1,2,4-oxadiazole-containing Pyrimidin-4-amine (U7, U8)
- Structural Features : Incorporates a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety and fluoroethyl substituents .
- Bioactivity : Exhibits broad-spectrum pesticidal activity (LC₅₀ = 3.57–4.22 mg/L against Mythimna separata) .
- Comparison : The oxadiazole ring enhances pesticidal efficacy compared to the target compound’s simpler structure, likely due to improved target binding .
Compound 5 : Isoxazolo[5,4-d]pyrimidines (e.g., 23b, 24a)
- Structural Features : Fused isoxazole-pyrimidine core with trifluoromethyl and cyclopropyl/morpholine substituents .
- Bioactivity: Acts as TLR7 agonists (EC₅₀ = 24.94–30.79 mg/L against Pseudoperonospora cubensis).
- Comparison : The fused ring system improves receptor selectivity, a feature absent in the target compound .
Structural Analogs with Enhanced Pharmacokinetic Properties
Compound 6 : 4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine (KK2)
- Structural Features : Morpholine substituent at the 2-position increases molecular weight (324.30 g/mol) .
- Impact : The morpholine group enhances solubility and may improve blood-brain barrier penetration compared to the target compound’s primary amine .
Compound 7 : N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine
- Structural Features : Additional methoxyphenyl and methyl groups create a sterically hindered structure .
- Synthesis : Prepared via nucleophilic substitution with 4-(trifluoromethyl)aniline, yielding 78.7% after column chromatography .
- Comparison : Increased steric bulk may reduce metabolic clearance but complicate synthetic scalability .
Kinase Inhibitors and Complex Derivatives
Compound 8 : AEE788 (CAS 497839-62-0)
- Structural Features : Pyrrolo[2,3-d]pyrimidine core with piperazinylmethyl and phenylethyl groups .
- Bioactivity : Potent kinase inhibitor targeting EGFR and VEGFR.
- Comparison : The target compound’s simpler structure lacks the multi-ring system required for kinase inhibition but offers a scaffold for further derivatization .
Biological Activity
6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a pyrimidine ring substituted at the 6-position with a 4-(trifluoromethyl)phenyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 251.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO, ethanol |
| LogP | Not specified |
Anticancer Properties
Research indicates that compounds with a pyrimidine core exhibit significant anticancer activities. In particular, derivatives of pyrimidin-4-amines have shown efficacy against various cancer cell lines. For instance, a study reported that modifications at the 5-position of pyrimidinone compounds resulted in molecules with notable cytotoxicity against HepG2 cells, with some derivatives achieving an IC50 value greater than 100 μM, indicating non-cytotoxic behavior while still being effective against cancer cells .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A representative study highlighted that this class of compounds exhibited activity against Gram-positive bacteria but was largely ineffective against Gram-negative strains. The most promising derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 4.9 μM against certain bacterial strains .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is critical for enhancing lipophilicity and metabolic stability, which can influence the compound's binding affinity to biological targets. Compounds with similar structures but different substituents at the 6-position have shown varying degrees of biological activity, emphasizing the importance of molecular modifications in drug design .
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A recent study focused on a series of trifluoromethyl-pyrimidinone derivatives, including this compound. These derivatives were tested against various cancer cell lines, revealing that modifications at specific positions significantly enhanced their cytotoxic effects. The most effective derivative showed an IC50 value indicating potent anticancer activity while maintaining low toxicity towards normal cells .
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of pyrimidine derivatives, including those with trifluoromethyl substitutions. The study found that certain compounds demonstrated significant bactericidal activity against Mycobacterium tuberculosis, achieving a log kill of approximately 4 in less than 24 hours. This highlights the potential for developing new treatments for resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine, and how can yields be improved?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine is refluxed with 4-(trifluoromethyl)aniline in chloroform for 5 hours. Yield optimization (e.g., 78.7%) involves controlling stoichiometry, solvent choice (chloroform preferred for solubility), and reaction time. Post-synthesis purification uses column chromatography (silica gel, CHCl₃ eluent) and crystallization (methanol) .
- Troubleshooting : Low yields may result from incomplete substitution; increasing reaction time or using excess nucleophile (e.g., 4-(trifluoromethyl)aniline) can mitigate this.
Q. What purification and analytical techniques ensure high-purity this compound?
- Purification : Column chromatography (200–300 mesh silica gel) effectively removes by-products. Crystallization from methanol enhances purity .
- Analysis : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended. Nuclear magnetic resonance (NMR) confirms structural integrity, focusing on trifluoromethyl proton absence and pyrimidine ring signals .
Advanced Research Questions
Q. How can X-ray crystallography and NMR resolve structural ambiguities in derivatives of this compound?
- Crystallography : Single-crystal X-ray diffraction (SHELX software) determines bond angles (e.g., C–F bonds at ~109.5°) and torsion angles (e.g., dihedral angles between pyrimidine and aryl rings). Intramolecular hydrogen bonds (N–H⋯N) stabilize conformations .
- NMR : ¹⁹F NMR identifies trifluoromethyl group environments, while ¹H-¹³C HSQC maps aromatic proton correlations. Discrepancies between computational (DFT) and experimental data may indicate dynamic effects .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
- Substituent Effects : The trifluoromethyl group enhances lipophilicity and metabolic stability. Pyrimidine C4-amine and aryl ring substitutions influence enzyme inhibition (e.g., CDK inhibitors). For example, replacing 4-methoxyphenyl with 2-fluorophenyl alters hydrogen bonding and activity .
- Experimental Validation : SAR studies require synthesizing analogs (e.g., varying aryl substituents) and testing in enzymatic assays (IC₅₀ measurements) or cellular models (e.g., antiproliferative assays) .
Q. How should researchers address contradictory bioactivity data across studies?
- Root Causes : Variability may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or compound purity.
- Resolution : Validate purity via HPLC and mass spectrometry. Replicate assays under standardized conditions (e.g., fixed ATP levels). Cross-reference crystallographic data to confirm structural consistency .
Q. What computational strategies predict binding interactions with biological targets?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like CDK2. Focus on trifluoromethyl-pi interactions with hydrophobic pockets and hydrogen bonds between pyrimidine amines and catalytic residues.
- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-target complexes over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
